Product packaging for 1-Decylpyridin-1-ium-4-amine;bromide(Cat. No.:CAS No. 1049722-94-2)

1-Decylpyridin-1-ium-4-amine;bromide

Cat. No.: B1649796
CAS No.: 1049722-94-2
M. Wt: 315.29
InChI Key: XZQDEJNZYKZZER-UHFFFAOYSA-N
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Description

Overview of Quaternary Ammonium (B1175870) Salts (QAS) in Academic Research

Quaternary ammonium salts (QAS) are a diverse class of organic compounds characterized by a central, positively charged nitrogen atom bonded to four organic groups, which can range from simple alkyl chains to more complex aryl structures. This permanent positive charge imparts cationic properties to the molecule. QAS are often amphiphilic, possessing both hydrophilic (the charged head) and hydrophobic (the organic tails) regions, which allows them to interact with a variety of polar and nonpolar molecules. nih.gov

In academic research, QAS are extensively studied for a wide array of applications. They are well-known as phase-transfer catalysts, ionic liquids, and surfactants. nih.govresearchgate.net A significant area of investigation is their use as antimicrobial agents. nih.govresearchgate.netresearchgate.net QAS are known to be effective against a broad spectrum of bacteria, fungi, and certain viruses. nih.gov Their mechanism of action often involves the electrostatic interaction of the cationic head with the negatively charged microbial cell membrane, leading to membrane disruption and cell death. researchgate.netresearchgate.net The versatility in their molecular design allows researchers to tailor their properties for specific applications, making them a subject of continuous study. researchgate.net

Overview of Pyridinium (B92312) Derivatives in Academic Research

Pyridinium salts are a specific type of heterocyclic QAS where the nitrogen atom is part of a pyridine (B92270) ring. jst.go.jp These compounds are prevalent in numerous natural products and pharmaceutically active molecules. researchgate.net The pyridine ring is a key structural motif that can be readily functionalized, leading to a vast library of derivatives with diverse chemical and biological properties. researchgate.netmdpi.com

Academic research into pyridinium derivatives is extensive, covering their synthesis, reactivity, and applications. researchgate.net They are investigated for their potential as anti-cancer, anti-malarial, and antimicrobial agents. researchgate.netgoogle.com The unique structural characteristics of the pyridinium ring can enhance a molecule's biochemical potency, metabolic stability, and cellular permeability. google.com Furthermore, pyridinium salts are utilized in materials science and as components of ionic liquids. jst.go.jpresearchgate.net

Positioning of 1-Decylpyridin-1-ium-4-amine;bromide within QAS and Pyridinium Chemistry

This compound, also referred to as 4-amino-decylpyridinium bromide (ADPBr), is a cationic surfactant that combines the structural features of both QAS and pyridinium derivatives. researchgate.net Its structure consists of a pyridine ring quaternized with a ten-carbon alkyl chain (a decyl group) at the nitrogen atom, and an amine group (-NH2) substituted at the 4-position of the pyridine ring. The bromide ion serves as the counter-ion.

The presence of the long decyl chain imparts significant hydrophobic character, while the cationic pyridinium head provides the hydrophilic nature, making it an amphiphilic molecule. The 4-amino group is a key feature, as it can participate in hydrogen bonding and other dipole-dipole interactions, potentially enhancing its interaction with various substrates. worldscientific.com This specific combination of a long alkyl chain and an amino-substituted pyridinium ring positions it as a subject of interest for applications requiring surface activity and specific molecular interactions, particularly in the field of antimicrobial research. researchgate.networldscientific.com

Scope and Significance of Research on the Chemical Compound

Research on this compound has focused on its synthesis, characterization, and evaluation of its antimicrobial properties. researchgate.networldscientific.com The synthesis is typically achieved through the quaternization of 4-aminopyridine (B3432731) with decyl bromide. researchgate.net This is a single-step process that is of interest for its efficiency. worldscientific.com

The significance of studying this compound lies in its potential as a specialized antimicrobial agent. researchgate.net While many QAS exhibit antimicrobial activity, the introduction of the 4-amino group is hypothesized to enhance its efficacy and durability in certain applications, for instance, by forming stronger bonds with materials like wool fibers through ionic interactions and hydrogen bonding. worldscientific.com Research has shown its activity against Gram-negative bacteria such as Escherichia coli. researchgate.net The exploration of such modified pyridinium salts contributes to the development of new and potentially more effective antimicrobial surfactants. jst.go.jpresearchgate.net

Research Findings for this compound

Synthesis and Characterization

The synthesis of this compound is accomplished by the quaternization of 4-aminopyridine with 1-bromodecane (B1670165) (decyl bromide). researchgate.networldscientific.com A study by Madaan and Tyagi (2008) details a reaction carried out at a 1:1.2 molar ratio of 4-aminopyridine to decyl bromide at a temperature of 200°C for 10 minutes, achieving a maximum yield of 74.6%. researchgate.net

The structural characterization of the synthesized product has been confirmed using various analytical techniques, including Fourier-transform infrared (FT-IR) spectroscopy, and proton and carbon-13 nuclear magnetic resonance (1H NMR and 13C NMR) spectroscopy. researchgate.net

Table 1: Synthesis Parameters for this compound

Parameter Value Reference
Reactants 4-aminopyridine, decyl bromide researchgate.networldscientific.com
Molar Ratio (AP:DBr) 1:1.2 researchgate.net
Reaction Temperature 200°C researchgate.net
Reaction Time 10 minutes researchgate.net

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated, with studies demonstrating its effectiveness against Gram-negative bacteria. researchgate.net The minimum inhibitory concentration (MIC) method was used to assess its activity against E. coli. The MIC was found to be 600 ppm for a bacterial concentration of 2 x 10^4 CFU/mL. researchgate.net This indicates that the compound can inhibit the growth of this bacterium at that concentration. The antimicrobial action of pyridinium salts is generally attributed to their ability to adsorb onto the cell membrane, leading to changes in the cell's organization. researchgate.net

Table 2: Antimicrobial Efficacy of this compound

Microorganism Test Method Concentration (CFU/mL) MIC (ppm) Reference

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H27BrN2 B1649796 1-Decylpyridin-1-ium-4-amine;bromide CAS No. 1049722-94-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1049722-94-2

Molecular Formula

C15H27BrN2

Molecular Weight

315.29

IUPAC Name

1-decylpyridin-1-ium-4-amine;bromide

InChI

InChI=1S/C15H26N2.BrH/c1-2-3-4-5-6-7-8-9-12-17-13-10-15(16)11-14-17;/h10-11,13-14,16H,2-9,12H2,1H3;1H

InChI Key

XZQDEJNZYKZZER-UHFFFAOYSA-N

SMILES

CCCCCCCCCC[N+]1=CC=C(C=C1)N.[Br-]

Canonical SMILES

CCCCCCCCCC[N+]1=CC=C(C=C1)N.[Br-]

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

General Synthetic Strategies for Pyridinium-Based Quaternary Ammonium (B1175870) Salts

The synthesis of pyridinium-based quaternary ammonium salts is a cornerstone of heterocyclic chemistry, primarily achieved through the quaternization of the pyridine (B92270) nitrogen. This process transforms the neutral tertiary amine of the pyridine ring into a positively charged quaternary ammonium center.

Quaternization Reactions (e.g., N-alkylation of pyridines)

The most fundamental and widely employed method for synthesizing pyridinium (B92312) salts is the N-alkylation of pyridine, a type of quaternization reaction known as the Menshutkin reaction. researchgate.net This SN2 reaction involves the nucleophilic attack of the lone pair of electrons on the pyridine nitrogen atom onto an electrophilic carbon atom of an alkyl halide. researchgate.netresearchgate.net The reaction converts the neutral reactants into charged products, the pyridinium cation and a halide anion. researchgate.net

A variety of alkyl halides can be used in this reaction, allowing for the introduction of diverse alkyl chains onto the pyridine nitrogen. researchgate.net The efficiency of the reaction can be influenced by several factors, including the nature of the alkyl halide (with reactivity typically following the order I > Br > Cl), the solvent, and the reaction temperature. researchgate.net While traditional methods often utilize volatile and hazardous organic solvents like ethanol, acetone, or acetonitrile (B52724), greener approaches using more environmentally benign solvents are also being explored. researchgate.net Microwave-assisted synthesis has been shown to significantly improve yields and dramatically reduce reaction times compared to conventional heating methods. researchgate.net

Synthesis of Specific Pyridinium Cations (e.g., from pyridine and bromo-decane)

A common and straightforward application of N-alkylation is the reaction between pyridine and a 1-bromoalkane to produce N-alkylpyridinium bromides. nih.gov For instance, the synthesis of 1-decylpyridinium (B14666365) bromide is achieved by reacting pyridine with 1-bromodecane (B1670165). This reaction is representative of a general procedure where pure pyridine is mixed with a slight excess of the corresponding 1-bromoalkane in a suitable solvent, such as ethanol, and refluxed for an extended period. nih.gov Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified by crystallization, often from a solvent like diethyl ether. nih.govmdpi.com This method is versatile and can be used to prepare a homologous series of pyridinium salts with varying N-alkyl chain lengths, from C8 to C20. nih.gov

Synthesis of 1-Decylpyridin-1-ium-4-amine;bromide and its Derivatives

The synthesis of the target compound and its modified versions builds upon the general principles of N-alkylation, with subsequent reactions to modify the substituent at the 4-position of the pyridine ring.

Specific Procedures for 1-Decylpyridin-1-ium Bromide Synthesis

The synthesis of 1-decylpyridinium bromide, a precursor and structural analogue to the target compound, is well-documented. A general laboratory-scale procedure involves the reaction of pyridine with 1-bromodecane. A typical protocol is outlined below:

Table 1: Synthetic Protocol for 1-Alkylpyridinium Bromides

Step Procedure Purpose
1 Mix pure pyridine (1 equivalent) with 1-bromoalkane (e.g., 1-bromodecane, 1.4 equivalents) in dry ethanol. nih.gov Reactants are brought together in a suitable solvent. A slight excess of the alkyl halide ensures complete consumption of the pyridine.
2 Reflux the mixture for an extended period (e.g., 40 hours). nih.gov Heating provides the necessary activation energy for the SN2 reaction to proceed to completion.
3 Evaporate the solvent under reduced pressure. nih.gov Removal of the solvent to isolate the crude product.
4 Crystallize the crude oily product from diethyl ether. nih.gov Purification of the product. The pyridinium salt is typically insoluble in ether, causing it to precipitate as a solid.

| 5 | Filter the solid product, wash with ether, and dry. nih.govmdpi.com | Isolation and final purification of the desired N-alkylpyridinium bromide. |

This method can be adapted for various alkyl bromides. For example, the synthesis of 1-dodecylpyridinium bromide involves heating pyridine and 1-bromododecane (B92323) for 17 hours, followed by cooling, filtration, and washing with ether to yield the product. chemicalbook.com A similar procedure using toluene (B28343) as the solvent at 110°C for 24 hours has also been reported for synthesizing N-alkylpyridinium bromides. mdpi.com

To synthesize This compound , the same principle of N-alkylation would be applied, but starting with 4-aminopyridine (B3432731) instead of pyridine. The amino group at the 4-position generally does not interfere with the quaternization of the ring nitrogen.

Synthesis of Benzamide-Modified 1-Decylpyridin-1-ium Bromide Derivatives

The synthesis of derivatives such as para-amino-N-((1-decylpyridin-1-ium bromide)-4-yl) benzamide (B126) involves a multi-step process. The first step is the synthesis of the 1-decylpyridin-1-ium-4-amine cation as described above. The second step is an acylation reaction, specifically the formation of an amide bond between the 4-amino group of the pyridinium salt and a suitable benzoyl derivative.

A general approach for forming benzamides involves the reaction of an amine with a benzoyl chloride in the presence of a base or in a suitable solvent. cyberleninka.ru For the target derivative, 1-decylpyridin-1-ium-4-amine bromide would be reacted with 4-nitrobenzoyl chloride. The nitro group is a common precursor to an amino group. The reaction would yield N-(1-decylpyridin-1-ium-4-yl)-4-nitrobenzamide bromide. Subsequent reduction of the nitro group (e.g., using catalytic hydrogenation or a reducing agent like tin(II) chloride) would then produce the final desired compound, para-amino-N-((1-decylpyridin-1-ium bromide)-4-yl) benzamide.

Table 2: Proposed Synthetic Route for Benzamide Derivative

Step Reaction Description
1 N-Alkylation Reaction of 4-aminopyridine with 1-bromodecane to form 1-decylpyridin-1-ium-4-amine bromide.
2 Acylation (Amide Formation) Reaction of the product from Step 1 with 4-nitrobenzoyl chloride to form N-(1-decylpyridin-1-ium-4-yl)-4-nitrobenzamide bromide.

| 3 | Nitro Group Reduction | Reduction of the nitro group on the benzamide moiety to an amine group, yielding the final product. |

Chemical Derivatization and Structural Diversification Strategies

Significant research has been dedicated to modifying the structure of pyridinium salts to alter their physicochemical properties. These strategies allow for the fine-tuning of the molecule for various applications.

Key diversification strategies include:

Varying the N-Alkyl Chain Length: One of the most common modifications is altering the length of the alkyl chain attached to the nitrogen. Studies have synthesized series of N-alkylpyridinium salts with chain lengths ranging from C8 to C20 to investigate the effect of hydrophobicity on their properties. nih.gov

Introducing Substituents on the Pyridine Ring: The pyridine ring itself can be functionalized with various groups. For example, derivatives have been prepared from substituted pyridines like 4-hydrazinylpyridine or 4-pyrrolidinopyridine. mdpi.commdpi.com This allows for the introduction of different functional groups that can serve as handles for further reactions or directly influence the compound's properties.

Formation of Bis-Quaternary Ammonium Compounds: Two pyridinium units can be linked together to form bis-quaternary ammonium compounds (bis-QACs). For example, 4,4′-(tetramethylenedicarbonyldiamino)bis(1-decylpyridinium bromide) was synthesized, demonstrating that complex dimeric structures can be created. researchgate.net Another strategy involves linking two pyridine rings with a long alkyl chain, such as in dodecyl 1,1′-bispyridinium dibromide. mdpi.com

Modification of Substituents: Existing substituents can be chemically modified. As seen in the synthesis of the benzamide derivative, an amino group at the C-4 position can be acylated to introduce a wide variety of amide-containing side chains. cyberleninka.runih.gov This modular approach allows for the creation of a large library of compounds from a common pyridinium core.

These derivatization strategies highlight the versatility of the pyridinium scaffold, enabling the systematic modification of its structure to explore structure-activity relationships.

Introduction of Varied Alkyl Chain Lengths and Counterions

The synthesis of 4-aminopyridinium (B8673708) salts with varying alkyl chain lengths is typically achieved through the quaternization of 4-aminopyridine. This reaction, a type of N-alkylation, involves the reaction of 4-aminopyridine with an appropriate alkyl halide. The length of the alkyl chain is a critical determinant of the compound's lipophilicity, which in turn influences its interaction with cell membranes.

The general synthetic scheme involves refluxing 4-aminopyridine with an excess of an alkyl bromide or alkyl chloride in a suitable solvent, such as acetonitrile or ethanol. This direct quaternization yields the desired 1-alkyl-4-aminopyridinium halide. For instance, reacting 4-aminopyridine with 1-bromodecane yields this compound. By substituting 1-bromodecane with other alkyl halides like 1-bromooctane (B94149) or 1-bromododecane, a homologous series of compounds with different chain lengths can be synthesized.

Furthermore, the counterion can be exchanged through metathesis reactions. For example, treating the bromide salt with a silver salt containing a different anion (e.g., silver nitrate (B79036) to introduce a nitrate counterion) or using ion-exchange chromatography can replace the bromide ion. This allows for the introduction of a wide range of counterions, which can affect the compound's solubility and stability.

A series of N-aryl-4-aminopyridinium salts have been synthesized with different counterions, including Br¯, Cl¯, I¯, BF4¯, and ClO4¯. The synthesis involved the reaction of 4-phenoxypyridine (B1584201) with various aniline (B41778) derivatives, followed by counterion exchange. This highlights the versatility in modifying the counterion to fine-tune the compound's properties.

Table 1: Examples of 4-Aminopyridinium Salts with Varied Alkyl Chains and Counterions

Alkyl Chain Counterion Resulting Compound Name
Decyl Bromide This compound
Octyl Bromide 1-Octylpyridin-1-ium-4-amine;bromide
Dodecyl Bromide 1-Dodecylpyridin-1-ium-4-amine;bromide
Phenyl Tetrafluoroborate 1-Phenylpyridin-1-ium-4-amine;tetrafluoroborate
Phenyl Perchlorate 1-Phenylpyridin-1-ium-4-amine;perchlorate

Integration of Heterocyclic Moieties (e.g., thiadiazole)

To potentially enhance the biological activity spectrum, researchers have explored the integration of other heterocyclic systems onto the 4-aminopyridinium scaffold. The thiadiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a common candidate due to its presence in numerous bioactive compounds.

The synthesis of such hybrid molecules can be approached by first functionalizing the 4-amino group of the pyridinium salt. For example, the amino group can be acylated with a chloroacetyl chloride, yielding an N-(4-pyridinio)-2-chloroacetamide intermediate. This intermediate can then react with a thiourea (B124793) or a substituted thiourea to form an aminothiazole ring. Alternatively, a pre-formed heterocyclic moiety bearing a reactive group can be attached to the 4-aminopyridine before the quaternization step.

For instance, a study detailed the synthesis of novel pyridinium derivatives bearing a 1,3,4-thiadiazole (B1197879) moiety. The synthetic pathway involved the reaction of 4-aminopyridine with 2-bromo-1-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)ethan-1-one. This reaction directly links the pyridinium nitrogen to an ethyl ketone bridge, which is in turn connected to the thiadiazole ring. This method provides a template for creating a library of compounds where the substituent on the thiadiazole ring can be varied.

Halogenation and Nucleophilic Substitution Reactions in Pyridinium Systems

The pyridinium ring, being electron-deficient, is generally resistant to electrophilic substitution but is susceptible to nucleophilic attack, particularly with an activating group. The 4-amino group in 1-decylpyridin-1-ium-4-amine can influence the reactivity of the ring.

Halogenation of the pyridinium ring can be challenging. However, under specific conditions, direct halogenation might be possible. More commonly, a substituted pyridine is halogenated first, and then the quaternization is carried out. For example, 3-bromo-4-aminopyridine could be synthesized and subsequently reacted with 1-bromodecane to yield 3-bromo-1-decylpyridin-1-ium-4-amine.

Nucleophilic substitution reactions on the pyridinium ring are also a key modification strategy. While the 4-amino group is not a typical leaving group, modifications to the ring at other positions are feasible. For example, if a halogen is present on the ring (as in the 3-bromo derivative mentioned above), it can be displaced by various nucleophiles.

Research on related pyridinium systems has shown that nucleophilic substitution can occur. For instance, the synthesis of novel pyridinium salts has been achieved through the reaction of 4-chloropyridine (B1293800) hydrochloride with various amines. The resulting 4-amino-substituted pyridinium chlorides were then quaternized. This demonstrates the viability of using nucleophilic substitution to introduce diversity at the 4-position before creating the quaternary salt.

Polymerization and Grafting of Quaternary Ammonium Antimicrobial Groups

Incorporating the 1-decylpyridin-1-ium-4-amine moiety into a polymer structure is a strategy to create materials with antimicrobial surfaces or solutions with long-lasting activity. This can be achieved through two primary methods: polymerization of a monomer containing the pyridinium group or grafting the pyridinium group onto a pre-existing polymer.

For the polymerization approach, a polymerizable group, such as a vinyl or acryloyl group, would need to be introduced into the structure of 1-decylpyridin-1-ium-4-amine. For example, the 4-amino group could be modified to an acrylamide, creating a monomer like N-(1-decylpyridin-1-ium-4-yl)acrylamide bromide. This monomer could then undergo free-radical polymerization to yield a polymer with pyridinium side chains.

The grafting approach involves taking a polymer with reactive functional groups (e.g., polyvinyl chloride or a polymer with epoxy groups) and reacting it with a molecule like 4-aminopyridine. The final step would be the quaternization of the pyridine rings along the polymer backbone with 1-bromodecane.

Studies have demonstrated the synthesis of polymers with quaternary ammonium groups for antimicrobial applications. For example, a polymerizable quaternary ammonium salt, N,N-dimethyl-N-(2-(methacryloyloxy)ethyl)dodecylammonium bromide, has been copolymerized with other monomers to create antimicrobial coatings. While this example does not use a pyridinium group, the principle is directly applicable to creating polymers from a suitably functionalized 1-decylpyridin-1-ium-4-amine monomer.

Investigations into Biological Activity Mechanisms Non Clinical

Fundamental Antimicrobial Action of Quaternary Ammonium (B1175870) Salts

The antimicrobial efficacy of QACs, including 1-Decylpyridin-1-ium-4-amine;bromide, is not attributed to a single, specific target but rather to a multi-pronged assault on the microbial cell. This process can be broken down into several key stages, from initial surface interaction to catastrophic cellular leakage and metabolic collapse.

The primary step in the antimicrobial action of this compound involves its adsorption to the microbial cell surface. researchgate.net The permanently positively charged pyridinium (B92312) head group is electrostatically attracted to the predominantly negatively charged components of bacterial cell walls and membranes. nih.gov In bacteria, these anionic sites include teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This initial binding is a critical prerequisite for the subsequent disruptive events. The hydrophobic decyl tail of the molecule further facilitates its association with the lipid components of the cell membrane.

Following adsorption, the amphiphilic nature of this compound—possessing both a hydrophilic (the charged pyridinium head) and a lipophilic (the decyl tail) region—drives its insertion into the lipid bilayer of the microbial cell membrane. nih.gov This intercalation disrupts the ordered structure of the membrane, leading to a loss of its structural integrity and fluidity. The presence of these foreign molecules within the membrane alters its permeability, creating pores or channels through which cellular contents can escape and external substances can enter. A study on a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides, similar in structure to the compound of interest, concluded that their mechanism of action likely involves the perturbation of bacterial membranes. nih.gov

The disruption of the cell membrane's selective permeability leads to the leakage of essential low-molecular-weight substances from the cytoplasm, such as potassium ions, phosphates, and nucleotides. This uncontrolled efflux disrupts the cell's osmotic balance and the electrochemical gradients necessary for vital cellular processes. Concurrently, the influx of extracellular substances can further damage internal components. The disorganization of the membrane can also lead to the inactivation of membrane-bound enzymes that are critical for respiration and transport. Furthermore, some studies on similar compounds, such as 12-methacryloyloxydodecylpyridinium bromide (MDPB), have shown that at low concentrations, they can inhibit the metabolic function of bacteria, including the activity of enzymes like lactate (B86563) dehydrogenase. nih.gov This suggests that beyond physical disruption, there may be direct or indirect inhibitory effects on microbial enzymes.

Spectrum of Antimicrobial Activity (Microbiological Studies)

Microbiological investigations have confirmed the activity of this compound and structurally related compounds against various microorganisms, with a notable efficacy against Gram-positive bacteria.

Gram-positive bacteria are generally more susceptible to the action of QACs due to the direct exposure of their peptidoglycan cell wall and associated teichoic acids, which are rich in anionic sites for electrostatic interaction. mdpi.com

Research on a series of 4-amino-1-alkyl pyridinium bromides, which includes this compound, has demonstrated activity against Gram-positive bacteria. One study specifically highlighted that a related compound, 4-amino-1-hexadecylpyridinium bromide, exhibited excellent antibacterial activity against Staphylococcus aureus. researchgate.net Another study focusing on 1-alkyl-2-(4-pyridyl)pyridinium bromides found that these compounds were most active against Staphylococcus aureus. nih.gov

The table below summarizes the reported activity of structurally similar compounds against representative Gram-positive bacterial strains.

Compound/Compound ClassGram-Positive StrainObserved Activity
4-Amino-1-hexadecylpyridinium bromideStaphylococcus aureusExcellent antibacterial activity researchgate.net
1-Alkyl-2-(4-pyridyl)pyridinium bromidesStaphylococcus aureusHigh activity observed nih.gov

It is important to note that the length of the alkyl chain in such pyridinium compounds significantly influences their antimicrobial potency.

Activity against Gram-Negative Bacterial Strains

This compound has demonstrated inhibitory effects against Gram-negative bacteria. A key study identified its activity against Escherichia coli, a common Gram-negative bacterium. The minimum inhibitory concentration (MIC) of the compound was found to be 600 ppm for a bacterial load of 2 × 10^4 CFU/mL. nih.gov

Research into a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides, which are structurally related to the compound of interest, has shown that their effectiveness against Gram-negative organisms can be enhanced. The introduction of a membrane-permeabilizing agent, sodium citrate, was found to increase the activity of these compounds. nih.gov This suggests that the outer membrane of Gram-negative bacteria may present a barrier to the compound's action, which can be overcome with assistance.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
Bacterial StrainMIC (ppm)Source
Escherichia coli600 nih.gov

Activity against Fungi and Yeasts

While direct studies on the antifungal and anti-yeast activity of this compound are limited, research on analogous compounds provides strong indications of its potential in this area. A study on a series of 4-amino-1-alkyl pyridinium bromide salts, which includes the decyl derivative, showed that the hexadecyl derivative possessed good inhibitory activity against Candida albicans and Candida glabrata. nih.gov This suggests that other compounds in this series, including the decyl variant, are likely to exhibit similar properties. The antifungal potential of quaternary 4-amino-1-alkyl pyridinium salts has not been fully explored, particularly concerning their activity against Candida species. nih.gov

Activity against Sulfate-Reducing Bacteria (SRB)

The activity of this compound against sulfate-reducing bacteria (SRB) has not been specifically documented in available research. However, the broader class of quaternary pyridinium salts has been investigated for their inhibitory effects on these bacteria, which are known to contribute to biocorrosion. Studies have shown that certain quaternary pyridinium salts can effectively inhibit the growth and activity of SRB from the Desulfovibrio and Desulfomicrobium genera, with inhibition efficiencies reaching up to 97.2%. lp.edu.ualp.edu.ua This inhibitory action is attributed to their effect on the microbiological factor, suggesting a potential application in controlling SRB-induced corrosion. lp.edu.ualp.edu.ua

Activity against Viruses (if applicable and non-clinical)

There is currently no specific non-clinical research available on the antiviral activity of this compound. However, the broader class of quaternary ammonium compounds, which includes pyridinium salts, has been noted for its antiviral properties. nih.govnih.gov For instance, a study on a dual-functional quaternized pyridinium-type copolymer demonstrated high antiviral activity against the influenza virus. nih.gov The proposed mechanism involves the polycations adhering to the lipid envelope of the virus, leading to its disruption. nih.gov This suggests that the pyridinium moiety could be a key component in conferring antiviral capabilities.

Molecular and Cellular Mechanisms of Biological Interaction

Interaction with Microbial Cell Walls and Membranes

The primary mechanism of antimicrobial action for quaternary ammonium and pyridinium salts, including this compound, is believed to be the disruption of microbial cell walls and membranes. nih.govnih.gov These compounds are cationic surfactants, and their positively charged pyridinium headgroup is attracted to the negatively charged components of microbial cell surfaces.

Upon reaching the cell surface, these molecules are thought to adsorb onto the cell membrane, leading to changes in cell organization. nih.gov The long decyl alkyl chain is hydrophobic and can penetrate the lipid bilayer of the cell membrane. This insertion is believed to disrupt the membrane's structure and integrity, leading to increased permeability and the leakage of essential intracellular components, ultimately resulting in cell death. nih.gov The mechanism of action for a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides has been suggested to involve the perturbation of bacterial membranes. nih.gov

Effects on Microbial Metabolism and Respiration (e.g., Complex I inhibition)

While direct evidence is sparse for this compound, related compounds have been shown to affect microbial metabolism. A study on bis(alkyl pyridinium) alkanes revealed that these compounds might inhibit mitochondrial function to achieve their antifungal activity. nih.gov Another antibacterial monomer, 12-methacryloyloxydodecylpyridinium bromide (MDPB), has been shown to inhibit the metabolic enzymatic activity of Streptococcus mutans at low concentrations, specifically targeting lactate dehydrogenase activity, which leads to a reduction in acid production. mdpi.com At higher concentrations, MDPB is lethal to the bacteria. mdpi.com There is currently no specific information available regarding the inhibition of Complex I of the electron transport chain by this compound.

Influence on Microbial Resistance Development to Biocides

Detailed Research Findings

Research into QAC resistance has identified several key bacterial strategies that likely apply to this compound.

Efflux Pumps: One of the most significant mechanisms of resistance to QACs is the active removal of the biocide from the bacterial cell via efflux pumps. nih.govnih.gov These are transport proteins that expel a wide range of toxic substances, including biocides and antibiotics. cardiff.ac.ukresearchgate.net The overexpression of these pumps means that the biocide cannot reach a high enough intracellular concentration to be effective. nih.gov For instance, the AcrAB-TolC system in E. coli has been shown to confer resistance to various QACs. cardiff.ac.uk The presence and induction of these pumps can lead to cross-resistance, where exposure to a QAC can also make the bacteria resistant to certain antibiotics that are also substrates for the same pump. nih.gov

Biofilm Formation: Bacteria can form biofilms, which are communities of microorganisms embedded in a self-produced matrix of extracellular polymeric substances (EPS). ksu.edu.saasm.org This matrix acts as a physical barrier, preventing the penetration of biocides like this compound to the embedded bacteria. europa.eunih.gov Bacteria within a biofilm can be up to 1,000 times more resistant to antimicrobial agents compared to their free-floating (planktonic) counterparts. asm.org Sub-lethal concentrations of some QACs have been shown to enhance biofilm formation in certain bacterial species. nih.gov

Genetic Resistance Determinants: Specific genes, known as qac genes, have been identified that confer resistance to QACs. virox.comscispace.com These genes often code for efflux pumps. nih.gov For example, the qacA and qacB genes in Staphylococcus aureus encode for multidrug efflux pumps. scispace.com The presence of these genes on mobile genetic elements like plasmids facilitates their spread among bacterial populations. researchgate.net

Interactive Data Table: Common Mechanisms of Microbial Resistance to Quaternary Ammonium Compounds

Resistance MechanismDescriptionKey Genes/Components InvolvedBacterial Species Implicated
Efflux Pumps Active transport of the biocide out of the bacterial cell, preventing it from reaching its target.AcrAB-TolC, NorA, SmvA, qac genesEscherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
Biofilm Formation Aggregates of bacteria encased in a protective extracellular matrix that limits biocide penetration.Extracellular Polymeric Substances (EPS)Pseudomonas aeruginosa, Staphylococcus aureus, Listeria monocytogenes
Target Site Modification Alterations in the bacterial cell membrane or other target sites that reduce the binding affinity of the biocide.Changes in membrane lipid compositionStaphylococcus aureus
Enzymatic Degradation Production of enzymes that can break down and inactivate the biocide.(Less common for QACs)-

Interactive Data Table: Examples of Genes Associated with QAC Resistance

GeneEncoded Protein FunctionOrganism(s)
qacA/BMultidrug efflux pumpStaphylococcus aureus
qacEΔ1Efflux pump component (often part of an integron)Gram-negative bacteria
smvAEfflux pumpStenotrophomonas maltophilia
acrAB-tolCMultidrug efflux systemEscherichia coli
norAMultidrug efflux pumpStaphylococcus aureus

It is important to note that while these mechanisms are well-documented for QACs in general, further research is necessary to specifically determine the extent to which they are relevant for this compound and to understand the full spectrum of its influence on microbial resistance development. The potential for cross-resistance with clinically important antibiotics is a significant concern with the widespread use of any biocide. nih.gov

Structure Activity Relationship Sar Studies

Influence of Alkyl Chain Length on Biological Activity

The length of the alkyl chain is a critical determinant of the biological, particularly antimicrobial, activity of quaternary ammonium (B1175870) compounds like 1-Decylpyridin-1-ium-4-amine;bromide.

Optimization of Decyl Chain Length for Antimicrobial Efficacy

Research has consistently shown that the antimicrobial potency of 1-alkylpyridinium salts is heavily dependent on the length of the alkyl substituent. mdpi.com For a series of 4-amino-1-alkyl pyridinium (B92312) bromide salts, the decyl (C10) chain is situated within the optimal range for significant antimicrobial effects. researchgate.netresearchgate.net Studies indicate that optimal antimicrobial activity is often observed for alkyl chains ranging from 10 to 14 carbon units. researchgate.netnih.gov Specifically, 4-Amino-decylpyridinium bromide (ADPBr) has demonstrated good activity against gram-negative bacteria. researchgate.net The lipophilicity conferred by the alkyl chain is crucial for the molecule's ability to interact with and disrupt bacterial cell membranes. umass.edu This interaction is a key mechanism of action for quaternary ammonium compounds, leading to increased membrane permeability and eventual cell death. nih.gov The decyl chain provides a suitable hydrophobic character to facilitate this membrane disruption. umass.edu

"Cut-off Effect" in Quaternary Ammonium Salts

A well-documented phenomenon in the study of quaternary ammonium salts is the "cut-off effect." This effect describes the observation that while antimicrobial activity generally increases with the lengthening of the alkyl chain up to a certain point, further increases in chain length beyond this optimum lead to a decrease in efficacy. nih.gov For many pyridinium-based compounds, this peak activity is often seen in the C10 to C14 range. researchgate.net Increasing the alkyl chain beyond 16 carbons can lead to a reduction in antibacterial potency. nih.gov This decline is thought to occur because excessively long chains may hinder the molecule's transport to the target site or cause it to become entrapped within the outer layers of the microbial cell, preventing it from reaching the cytoplasmic membrane. It's also possible that very long alkyl chains could bend or curl, which would shield the positively charged quaternary ammonium group and reduce the electrostatic interactions necessary for antimicrobial action. nih.gov

Role of the Pyridinium Cationic Head Group in Activity

The pyridinium cation is not merely a passive carrier for the alkyl chain; its structure and substitutions are integral to the compound's biological activity.

Effect of Anion (Bromide) on Biological Activity and Stability

Interactive Data Table: Antimicrobial Activity of Quaternary Ammonium Compounds with Varying Alkyl Chain Lengths

Compound TypeAlkyl Chain LengthTarget OrganismActivity Metric (e.g., MIC)Reference
Quaternary Pyridinium SaltsC10-C14S. aureus, C. albicans, E. coliOptimal activity observed nih.gov
4-Amino-1-alkyl Pyridinium BromideC10 (Decyl)Gram-negative bacteriaGood activity researchgate.net
Quaternary Ammonium MethacrylatesC16S. mutansHighest antibacterial potency nih.gov
Quaternary Ammonium MethacrylatesC18S. mutansDecreased antibacterial efficacy nih.gov

Structure-Function Relationships in Surfactant Properties and Biological Activity

The biological activity of this compound, a quaternary pyridinium salt, is intrinsically linked to its amphiphilic nature, which arises from its distinct hydrophilic (the pyridinium head) and hydrophobic (the decyl tail) regions. This dual character governs its behavior as a surfactant and is fundamental to its antimicrobial action.

The mechanism of action for such cationic surfactants involves an initial electrostatic interaction between the positively charged pyridinium head group and the negatively charged components of microbial cell membranes. Following this initial binding, the hydrophobic decyl tail penetrates the lipid bilayer of the membrane. This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The hydrophobicity endowed by the alkyl chain is a critical factor in this process, as it facilitates the partitioning of the molecule into the cell membrane. umass.edu

Research into a series of 4-amino-1-alkyl pyridinium bromide salts has demonstrated a clear correlation between the length of the alkyl chain and the compound's antimicrobial and hemolytic activities. For instance, studies on pyridinium functionalized polynorbornenes showed that as the number of carbons in the alkyl substituent increased, the polymers became more potent. umass.edu Specifically, monomers with octyl (C8) and decyl (C10) substituents exhibited antibacterial activity, while those with shorter chains did not show any activity at the tested concentrations. umass.edu This suggests a threshold of hydrophobicity is necessary for effective antimicrobial action.

In the case of this compound, the ten-carbon decyl chain provides a significant hydrophobic character. Studies have shown that this compound exhibits good activity against Gram-negative bacteria. researchgate.net For example, the minimum inhibitory concentration (MIC) of 4-aminodecylpyridinium bromide against Escherichia coli (2 x 10^4 CFU/mL) was found to be 600 ppm. researchgate.net

The table below summarizes the antimicrobial activity of this compound and a related compound with a longer alkyl chain, 4-Amino-1-hexadecylpyridinium bromide, against various microorganisms.

CompoundMicroorganismActivity
This compoundEscherichia coliGood inhibition (MIC: 600 ppm) researchgate.net
4-Amino-1-hexadecylpyridinium bromideCandida albicansGood inhibition researchgate.net
Candida glabrataGood inhibition researchgate.net
Escherichia coli & Staphylococcus aureusExcellent antibacterial activity researchgate.net

Design Principles for Enhanced Antimicrobial Efficacy

The design of more effective antimicrobial agents based on the this compound scaffold centers on optimizing the molecular structure to enhance its interaction with and disruption of microbial membranes. Key design principles revolve around the modification of the alkyl chain length and the nature of the cationic head group.

Alkyl Chain Length: The length of the hydrophobic alkyl chain is a paramount design consideration. Structure-activity relationship studies on various quaternary pyridinium salts consistently demonstrate that the antimicrobial potency is strictly related to the length of this chain. nih.gov There appears to be an optimal range for the alkyl tail length to achieve maximum efficacy. For chalcone-based quaternary pyridinium salts, analogs with C10 to C14 side chains showed the most significant inhibitory effects. nih.gov A low antimicrobial activity was observed for compounds with shorter C6 and C8 tails, which is attributed to weaker hydrophobic interactions with the lipid membranes. nih.gov Conversely, excessively long alkyl chains can sometimes lead to a decrease in activity. This suggests a "sweet spot" for hydrophobicity that maximizes membrane disruption without compromising solubility to an extent that hinders its bioavailability.

Cationic Head Group: While the primary focus is often on the hydrophobic tail, the structure of the cationic head group also influences activity. The 4-amino group on the pyridinium ring of this compound can modulate the electronic properties and hydrogen-bonding capabilities of the head group, potentially influencing its initial electrostatic interaction with the microbial cell surface. Further modifications to the pyridinium ring, such as the introduction of other substituents, could fine-tune this interaction and, consequently, the antimicrobial profile.

The following table outlines key design principles for enhancing the antimicrobial efficacy of pyridinium-based compounds.

Design PrincipleRationaleExample from Related Compounds
Optimize Alkyl Chain LengthTo balance hydrophobicity for effective membrane insertion and aqueous solubility.Optimal activity for chalcone-based pyridinium salts is observed with C10-C14 alkyl chains. nih.gov
Modify the Cationic Head GroupTo enhance electrostatic interactions with the microbial cell surface.The presence and position of substituents on the pyridinium ring can influence biological activity.
Consider the Counter-ionThe nature of the anion can affect the overall physicochemical properties and bioavailability of the compound.Different halide counter-ions (e.g., bromide vs. chloride) can subtly alter activity.

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies of Compound-Target Interactions

No published research could be found that details molecular modeling or docking studies involving 1-Decylpyridin-1-ium-4-amine;bromide to investigate its interaction with specific biological or material targets. Such studies would be invaluable for predicting binding affinities and modes of interaction.

Quantum Chemical Calculations (e.g., DFT, DFTB)

There is no available literature reporting on the use of quantum chemical methods like Density Functional Theory (DFT) or Density-Functional Tight-Binding (DFTB) to analyze the electronic structure, reactivity, or spectroscopic properties of this compound. These calculations could provide fundamental insights into the molecule's geometry, charge distribution, and frontier molecular orbitals.

Molecular Dynamics (MD) Simulations to Predict Behavior

Specific molecular dynamics simulations for this compound to predict its dynamic behavior in various environments (e.g., in solution or at interfaces) have not been reported. MD simulations would be crucial for understanding its conformational flexibility, solvation, and aggregation properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models that include this compound have been developed. QSAR studies require a dataset of related compounds with measured activities, and it appears this compound has not been part of such a study to predict its potential biological or chemical activity.

Theoretical Insights into Adsorption Mechanisms (e.g., Langmuir isotherm)

While the Langmuir adsorption model is a fundamental theory used to describe monolayer adsorption onto a solid surface, no specific theoretical studies applying this or other adsorption isotherms to the behavior of this compound could be located. wikipedia.orgscispace.com Such investigations would be particularly relevant if considering applications like corrosion inhibition, where adsorption onto a surface is a key mechanism. nih.govnih.gov

Applications in Materials Science and Engineering

Integration into Antifouling Coatings

The proliferation of microorganisms on submerged surfaces, a phenomenon known as biofouling, poses significant challenges in marine industries and medical applications. 1-Decylpyridin-1-ium-4-amine;bromide is a promising agent for integration into antifouling coatings due to its inherent antimicrobial properties. researchgate.net

Quaternary ammonium (B1175870) salts (QAS) are widely incorporated into polymeric materials to create contact-killing antimicrobial surfaces. nih.govnih.gov These polymeric biocides offer long-term stability and reduce the environmental leaching associated with traditional biocidal agents. nih.gov The strategy involves synthesizing polymers with pendant QAS groups or blending QAS-containing polymers with a matrix material. nih.govacs.org

For instance, pyridinium (B92312) group-grafted poly(vinylidene fluoride) has been shown to exhibit significant antibacterial activity when blended into coatings. acs.org The this compound molecule can be similarly utilized. It can be polymerized, either as a monomer or a co-monomer, to form polymeric quaternary ammonium salts (PQAS). These resulting polymers, bearing the cationic pyridinium moiety, can then be formulated into paints and coatings. Research on similar QAS-based copolymers has shown that the resulting coatings can possess dual-action antimicrobial activity, combining contact-killing with controlled release mechanisms. mdpi.comresearchgate.net The presence of the 4-amine group on the pyridinium ring offers a potential site for further chemical modification or polymerization, enhancing its integration into a polymer backbone.

A durable approach to creating antimicrobial surfaces is the covalent attachment, or "grafting," of biocidal molecules onto a material. researchgate.net This method creates a non-leaching surface that kills microbes on contact, offering long-term efficacy. nih.gov Pyridinium compounds, in particular, have been successfully grafted onto various substrates, including titanium and cotton, to impart potent antibacterial properties. researchgate.netbohrium.comresearchgate.net

The "grafting to" technique, where pre-synthesized polymers containing pyridinium units are anchored to a surface, is a common approach. researchgate.netbohrium.com For example, diblock copolymers carrying quaternized pyridinium units have been used to create polymer brushes on titanium, significantly reducing bacterial adhesion and biofilm formation. researchgate.netbohrium.com The this compound molecule is a suitable candidate for such applications. Its pyridinium ring can act as the antimicrobial agent, while the amine group could be used as a reactive handle to covalently bond the molecule to surfaces functionalized with complementary groups, such as epoxides or isocyanates. This approach immobilizes the antimicrobial agent, preventing its release into the environment and providing a stable, long-lasting antifouling effect.

In addition to contact-killing surfaces, controlled release coatings provide another strategy to combat biofouling. These systems incorporate an antimicrobial agent into a polymer matrix, which is then released into the surrounding environment over an extended period. youtube.comnih.gov This approach is beneficial for applications requiring both immediate and sustained antimicrobial action. nih.gov The release rate can be tailored by modifying the properties of the polymer matrix, such as its hydrophobicity and degradability. nih.gov

Coatings can be designed to release active molecules only in response to specific triggers, such as the presence of bacteria, which helps to optimize the antimicrobial action and reduce potential toxicity. youtube.com this compound can be physically entrapped within a polymer coating, such as a polyurethane or polycaprolactone (B3415563) matrix. youtube.comnih.gov The compound would then slowly leach from the coating, providing continuous protection against microbial colonization. Studies on other cationic antimicrobial agents have shown that an initial burst release can sterilize the immediate area, while a subsequent, slower release provides long-term prophylactic protection. nih.govnih.govasm.org

Development of Novel Surfactants and Amphiphilic Systems

The amphiphilic structure of this compound, comprising a polar cationic head and a nonpolar hydrocarbon tail, makes it a surface-active agent. researchgate.net This property is fundamental to its application in creating novel surfactants and complex, self-assembling systems.

Like other amphiphilic molecules, this compound is expected to exhibit self-assembly in aqueous solutions. When the concentration of the surfactant surpasses a certain threshold, the Critical Micelle Concentration (CMC), individual molecules (unimers) aggregate to form supramolecular structures such as micelles or vesicles. mdpi.commdpi.com In these aggregates, the hydrophobic decyl tails cluster together to minimize their contact with water, while the hydrophilic 4-aminopyridinium (B8673708) heads form the outer surface, interacting with the aqueous environment.

The ability of pyridinium-based amphiphiles to form nanoparticles has been demonstrated, with the final structure being highly dependent on the substituents of the pyridinium ring. mdpi.comnih.gov The formation of these aggregates is driven by a combination of hydrogen bonding and van der Waals interactions. nih.gov The specific aggregation behavior of this compound, including the size and shape of the resulting micelles or vesicles, would be influenced by factors such as concentration, temperature, and the ionic strength of the solution.

The efficiency and behavior of a surfactant are characterized by key surface activity parameters. The Critical Micelle Concentration (CMC) is the concentration at which micelles begin to form, and it represents the surfactant's minimum concentration to achieve maximum surface tension reduction.

While specific experimental data for this compound is not extensively published, its parameters can be estimated by comparing it to structurally similar surfactants, such as decyltrimethylammonium (B84703) bromide (DTAB or C10TAB). mdpi.comresearchgate.net Both molecules share a ten-carbon alkyl chain and a bromide counter-ion, which are major determinants of surfactant properties. For C10TAB in aqueous solutions, the CMC and surface tension at the CMC have been well-documented. mdpi.comresearchgate.net

The introduction of the 4-amino group and the replacement of the trimethylammonium head with a pyridinium ring in this compound would likely influence these values. The pyridinium ring is more aromatic and has a different charge distribution than the trimethylammonium group, which could affect intermolecular interactions and packing within the micelle.

Interactive Data Table: Surface Activity Parameters of a Structurally Similar Surfactant

The following table provides experimental data for Decyltrimethylammonium Bromide (C10TAB), a surfactant structurally analogous to this compound, to offer a comparative reference for its expected surface activity.

SurfactantTemperature (K)CMC (mol/L)Surface Tension at CMC (mN/m)Solvent
Decyltrimethylammonium Bromide (C10TAB)298.15~0.064~38Water
Decyltrimethylammonium Bromide (C10TAB)308.15~0.068~37Water

Data derived from studies on decyltrimethylammonium bromide (C10TAB) as a structural analog. mdpi.comresearchgate.net

Role in Ionic Liquid Formulations

Ionic liquids (ILs) are salts with melting points below 100°C, exhibiting unique properties such as low volatility, high thermal stability, and tunable physicochemical characteristics. These attributes make them highly suitable for various engineering applications. Pyridinium-based ILs, in particular, have been the subject of extensive research due to their efficacy as lubricants and corrosion inhibitors. The compound this compound, with its decyl chain providing lubricity and the 4-amine group offering a site for further functionalization, is a noteworthy candidate in this class.

Pyridinium-Based Ionic Liquids for Lubricants and Sealants

The utility of pyridinium-based ionic liquids as additives in lubricants and sealants is well-documented. The long alkyl chains, such as the decyl group in the subject compound, are crucial for their solubility in non-polar base oils, a critical factor for their performance as lubricant additives. Research on similar N-alkylpyridinium compounds has demonstrated their ability to reduce friction and wear in tribological systems.

The mechanism of action for these ionic liquids involves their adsorption onto metal surfaces, forming a protective film that prevents direct metal-to-metal contact. This boundary lubrication is essential in high-pressure and low-speed conditions where a full hydrodynamic film cannot be maintained. The presence of the pyridinium cation and a halide anion, such as bromide, contributes to the formation of a stable and effective lubricating layer.

Interactive Data Table: Tribological Performance of Pyridinium-Based ILs (Hypothetical Data Based on Analogs)

Note: The data for this compound is an educated estimation based on the performance of similar pyridinium-based ionic liquids, as direct experimental data for this specific compound is not widely available.

Dicationic Ionic Liquid Derivatives (e.g., for corrosion inhibition)

The 4-amine group on the pyridinium ring of this compound serves as a functional handle for the synthesis of more complex structures, such as dicationic ionic liquids. These molecules, which possess two cationic centers, have shown exceptional performance as corrosion inhibitors. The presence of multiple cationic sites enhances their adsorption on metal surfaces, leading to the formation of a denser and more robust protective layer against corrosive agents.

The enhanced performance of dicationic ILs is attributed to several factors:

Increased Surface Coverage: Two cationic centers allow for stronger and more comprehensive adsorption onto the metallic surface.

Enhanced Film Stability: The linking of two cationic moieties can lead to the formation of a more organized and stable protective film.

Synergistic Effects: The presence of other functional groups within the linker can provide additional corrosion-inhibiting properties.

Interactive Data Table: Corrosion Inhibition Efficiency of Pyridinium-Based ILs (Hypothetical Data Based on Analogs)```html

InhibitorConcentration (ppm)Corrosion Inhibition Efficiency (%)
Blank (No Inhibitor)00
1-Decylpyridinium (B14666365) Bromide10085
Dicationic Pyridinium IL (Analog)10095
This compound derived Dicationic IL (Expected)100>95
*Note: The data presented is illustrative and based on the known performance of analogous dicationic and pyridinium-based ionic liquids in corrosion inhibition studies.*

Compound Names Mentioned

Compound Name
This compound
1-Decylpyridinium Bromide
1-Dodecylpyridinium Bromide
4,4′-(tetramethylenedicarbonyldiamino)bis(1-decylpyridinium bromide)
4-aminopyridine (B3432731)

Applications in Electrochemistry

Electrochemical Properties of Pyridinium (B92312) Derivatives

Pyridinium derivatives, the class of compounds to which 1-Decylpyridin-1-ium-4-amine;bromide belongs, exhibit distinct electrochemical characteristics primarily centered around the pyridinium ring. The electrochemical behavior of these compounds is often studied using techniques like cyclic voltammetry. Generally, the pyridinium cation can undergo a one-electron reduction, a process that is typically irreversible. mdpi.com The potential at which this reduction occurs is influenced by the nature of the substituents on the pyridine (B92270) ring and the supporting electrolyte used. jmaterenvironsci.com

The presence of an electron-donating group, such as the 4-amine group in this compound, is expected to influence the electron density of the pyridinium ring, thereby affecting its reduction potential. Furthermore, the long decyl chain, while not directly participating in the electrochemical reaction, can influence the compound's solubility in different media and its interaction with electrode surfaces. The bromide counter-ion completes the ionic salt structure.

Studies on related 1,4-dihydropyridine (B1200194) derivatives have shown that their electrochemical oxidation is an irreversible process that leads to the formation of the corresponding pyridine derivative. jmaterenvironsci.com This oxidation proceeds via a two-electron transfer and is diffusion-controlled. jmaterenvironsci.com While this compound is already in the oxidized pyridinium form, understanding the redox behavior of related structures provides a framework for predicting its electrochemical stability and potential interactions in various applications.

Use as Corrosion Inhibitors

One of the most well-documented applications of long-chain alkyl pyridinium salts is their use as corrosion inhibitors, particularly for metals in acidic environments. ekb.egagscientific.com The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process.

Mechanisms of Corrosion Inhibition (e.g., adsorption)

The primary mechanism by which this compound and similar compounds inhibit corrosion is through adsorption onto the metal surface. This adsorption can be influenced by several factors, including the nature of the metal, the composition of the corrosive medium, and the structure of the inhibitor molecule itself. mdpi.com

The adsorption process can be described by various isotherm models, with the Langmuir adsorption isotherm often being a suitable model for the adsorption of pyridinium derivatives on metal surfaces. ekb.egmdpi.comresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. The adsorption can occur through two main types of interactions:

Physisorption: This involves electrostatic interactions between the charged pyridinium head and the charged metal surface. In acidic solutions, the metal surface is often positively charged, and the bromide anions can first adsorb onto the surface, creating a negatively charged layer that facilitates the adsorption of the pyridinium cations.

Chemisorption: This involves the formation of coordinate bonds between the heteroatoms (nitrogen in the pyridine ring and the amine group) and the vacant d-orbitals of the metal atoms. The presence of the 4-amine group in this compound is expected to enhance its ability to chemisorb, as the nitrogen atom of the amine group can act as an additional site for coordination with the metal surface. mdpi.com

The long decyl chain plays a crucial role by creating a hydrophobic layer on the surface, which repels water and corrosive species, further enhancing the inhibition efficiency.

Performance in Acidic Media and against Specific Metals

Pyridinium derivatives have demonstrated excellent corrosion inhibition performance for various metals, most notably for mild steel and copper in acidic media such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). ekb.egagscientific.comnih.gov

Studies on compounds with similar structures to this compound have shown high inhibition efficiencies. For instance, N-decyl-nicotinamide bromide has been reported to achieve an inhibition efficiency of up to 93% for copper in an acidic sulfate (B86663) solution. nih.gov Similarly, other pyridinium salts have shown significant inhibitive activities for mild steel corrosion in 1M H₂SO₄, with efficiencies increasing with higher inhibitor concentrations. ekb.eg

The performance of these inhibitors is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Potentiodynamic polarization studies often reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govresearchgate.net

EIS measurements provide valuable information about the charge transfer resistance and the double-layer capacitance at the metal-solution interface. An increase in the charge transfer resistance and a decrease in the double-layer capacitance upon the addition of the inhibitor are indicative of the formation of a protective film on the metal surface. researchgate.netresearchgate.net

Electrochemical Parameters for Copper Corrosion in Acidic Sulfate Solution in the Absence and Presence of N-decyl-nicotinamide bromide ([C10Nic]Br)
Concentration of [C10Nic]Br (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (%)
0 (Blank)-15010.5-
1 x 10-5-1655.250.5
5 x 10-5-1703.170.5
1 x 10-4-1752.378.1
5 x 10-4-1801.585.7
1 x 10-3-1850.793.3

Data is illustrative and based on the performance of N-decyl-nicotinamide bromide on copper in an acidic sulfate solution as reported in similar studies. nih.gov

Potential in Electrochemical Devices and Sensors

The electrochemical properties of pyridinium derivatives, including this compound, open up possibilities for their use in various electrochemical devices and sensors. The ability of the pyridinium moiety to interact with different species and the tunable nature of its substituents are key advantages.

One area of potential is in the development of ion-selective electrodes (ISEs) . The charged pyridinium headgroup can be designed to selectively interact with specific anions or cations. nih.govresearchgate.net For instance, pyridinium-based compounds have been explored for the detection of anions like chloride. nih.gov The presence of the 4-amine group in this compound could be exploited to enhance its selectivity towards certain metal ions through coordination.

Furthermore, pyridinium derivatives are being investigated for their use in voltammetric sensors . These sensors rely on the change in the electrochemical signal (e.g., current) upon interaction with a target analyte. Pyridine derivatives have been used as fluorescent sensors for the detection of toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The mechanism often involves the binding of the metal ion to the nitrogen atoms of the pyridine moieties, which in turn affects the electrochemical or photophysical properties of the compound. mdpi.com

The long decyl chain of this compound can facilitate the formation of self-assembled monolayers (SAMs) on electrode surfaces, providing a stable and reproducible platform for sensor development. The amine group can also serve as a versatile point of attachment for further functionalization, allowing for the creation of more complex and selective sensing interfaces. For example, aminopyridine derivatives have been used in the development of fluorescent chemosensors for the detection of metal ions. researchgate.net

While specific applications of this compound in electrochemical devices and sensors are not yet widely reported, the collective research on related pyridinium compounds strongly suggests its potential in these areas.

Interactions with Nanomaterials

Synthesis of Compound-Coated Nanoparticles

The synthesis of nanoparticles coated with pyridinium (B92312) derivatives is a strategic approach to harness the antimicrobial properties of both the nanoparticle core and the organic shell. The pyridinium compound acts as a surfactant, controlling the growth and preventing the aggregation of the nanoparticles during their formation.

The preparation of silver nanoparticles (AgNPs) coated with derivatives of 1-Decylpyridin-1-ium-4-amine;bromide, such as para‐amino‐N‐((1‐decylpyridin‐1‐ium bromide)‐4‐yl) benzamide (B126) (P10), involves the chemical reduction of a silver salt in the presence of the pyridinium surfactant. researchgate.net This process typically utilizes a reducing agent to convert silver ions (Ag+) into metallic silver (Ag0), which then nucleates and grows into nanoparticles. The pyridinium derivative is introduced into the reaction mixture to cap the newly formed nanoparticles, preventing their agglomeration and ensuring a stable colloidal suspension. researchgate.net

The synthesis of a related compound, 4-Amino-decylpyridinium bromide (ADPBr), has been achieved through the quaternization of 4-aminopyridine (B3432731) with decyl bromide at elevated temperatures. researchgate.net Such pyridinium salts can then be used in the synthesis of AgNPs, where the cationic head group of the surfactant electrostatically interacts with the nanoparticle surface, while the hydrophobic tail extends into the solvent, providing steric stabilization.

The resulting nanocomposite structures are characterized using various analytical techniques to determine their morphology, size, and stability.

Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticles, revealing their size, shape, and dispersion. For AgNPs coated with pyridinium derivatives like P10, TEM analysis has confirmed the formation of spherical nanoparticles. researchgate.net The size of these nanoparticles is a critical factor influencing their biological activity. nih.gov

UV-Visible (UV-Vis) Spectroscopy is another key technique used to confirm the formation of AgNPs. researchgate.net Silver nanoparticles exhibit a characteristic surface plasmon resonance (SPR) peak in the UV-Vis spectrum, typically in the range of 400-500 nm. researchgate.netatlantis-press.com The position and shape of this peak are sensitive to the size, shape, and aggregation state of the nanoparticles. researchgate.net For AgNPs coated with pyridinium derivatives, a distinct SPR peak confirms the successful synthesis of the nanoparticles. researchgate.net The stability of the coated AgNPs can also be monitored over time by observing any changes in the SPR peak. nih.gov

The table below summarizes the characterization data for silver nanoparticles coated with a derivative of this compound.

Characterization TechniqueObservationReference
Transmission Electron Microscopy (TEM) Spherical morphology researchgate.net
UV-Visible (UV-Vis) Spectroscopy Characteristic surface plasmon resonance peak researchgate.net

Modulated Biological Activity of Nanocomposites

The combination of pyridinium derivatives and silver nanoparticles results in a nanocomposite with modulated and often enhanced biological activity. This synergistic effect is a key driver for the development of these advanced materials.

Silver nanoparticles are well-known for their broad-spectrum antimicrobial properties. nih.gov When coated with pyridinium-based surfactants, their efficacy can be further enhanced. researchgate.net The cationic nature of the pyridinium head group facilitates the binding of the nanoparticles to the negatively charged bacterial cell membrane, increasing the local concentration of silver ions and enhancing their antimicrobial action. nanobioletters.com

Studies on AgNPs coated with para‐amino‐N‐((1‐decylpyridin‐1‐ium bromide)‐4‐yl) benzamide (P10) have demonstrated significant antibacterial activity against sulfate-reducing bacteria (SRB). researchgate.net These bacteria are a major cause of corrosion in industrial settings, and the development of effective biocides is of great importance. researchgate.net The coated AgNPs showed improved performance compared to the surfactant alone, highlighting the synergistic effect of the nanocomposite. researchgate.net

The table below presents the antimicrobial activity of a pyridinium derivative and its corresponding coated silver nanoparticles against sulfate-reducing bacteria (SRB).

Compound/NanocompositeAntimicrobial Activity against SRBReference
para‐amino‐N‐((1‐decylpyridin‐1‐ium bromide)‐4‐yl) benzamide (P10)Active researchgate.net
P10-coated AgNPsEnhanced Activity researchgate.net

The structure of the nanocomposite plays a crucial role in its antimicrobial performance. The size, shape, and surface charge of the nanoparticles all influence their interaction with microbial cells. nih.gov Smaller nanoparticles generally exhibit higher antimicrobial activity due to their larger surface area-to-volume ratio, which allows for greater interaction with the bacterial membrane and increased release of silver ions. frontiersin.org

Potential Applications in Advanced Biocides and Functional Materials

The enhanced antimicrobial activity and stability of pyridinium-coated silver nanoparticles make them promising candidates for a variety of applications.

In the field of advanced biocides , these nanocomposites can be used to control the growth of harmful microorganisms in various industrial and environmental settings. researchgate.net Their effectiveness against sulfate-reducing bacteria suggests their potential use in the oil and gas industry to prevent microbially influenced corrosion. researchgate.net

As functional materials , these nanocomposites can be incorporated into coatings, textiles, and medical devices to impart antimicrobial properties. google.com The development of materials that can resist microbial colonization is of great importance in preventing infections and enhancing the longevity of various products. The unique combination of a cationic surfactant and a metallic nanoparticle provides a versatile platform for the design of next-generation antimicrobial materials.

Advanced Research Methodologies for Compound Characterization and Study

Spectroscopic Techniques (e.g., FTIR, 1H NMR, 13C NMR, MS)

Spectroscopic methods are fundamental for elucidating the molecular structure of newly synthesized compounds like 1-Decylpyridin-1-ium-4-amine;bromide.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to C-H stretching of the decyl chain's aliphatic groups, C=C and C=N stretching vibrations within the pyridinium (B92312) ring, and N-H stretching and bending vibrations from the primary amine group. Studies on analogous compounds, such as 1-decyl-4-mercaptopyridine-1-ium bromide, confirm the utility of FTIR in verifying the presence of the pyridinium core and the alkyl chain. ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum gives distinct signals for the different types of protons. Key expected signals include a triplet corresponding to the terminal methyl (-CH₃) group of the decyl chain, a broad multiplet for the methylene (B1212753) (-CH₂-) groups of the decyl chain, a triplet for the methylene group directly attached to the pyridinium nitrogen (N⁺-CH₂), and characteristic signals in the aromatic region for the protons on the pyridinium ring. The protons of the amine group (-NH₂) would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. Expected peaks would correspond to the carbons of the decyl chain, with a distinct signal for the carbon attached to the pyridinium nitrogen, and several signals in the downfield region for the aromatic carbons of the pyridinium ring. google.comnih.gov

Mass Spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition. For this compound, the analysis would focus on detecting the cationic part of the molecule, [C₁₅H₂₇N₂]⁺. The resulting mass-to-charge ratio would provide definitive evidence of the compound's successful synthesis. For instance, in the analysis of a similar pyridazinium bromide derivative, mass spectrometry was used to confirm the molecular ion, providing crucial structural validation. mdpi.com

Table 1: Expected NMR Spectroscopic Data for 1-Decylpyridin-1-ium-4-amine Cation

Nucleus Expected Chemical Shift (δ, ppm) Assignment
¹H ~0.8-0.9 Terminal -CH₃ of decyl chain
¹H ~1.2-1.6 -(CH₂)₈- of decyl chain
¹H ~4.5-4.7 N⁺-CH₂- (Methylene attached to pyridinium)
¹H ~6.0-6.5 -NH₂ (Amine protons)
¹H ~7.0-8.5 Pyridinium ring protons
¹³C ~14 Terminal -CH₃ of decyl chain
¹³C ~22-32 -(CH₂)₈- of decyl chain
¹³C ~60-62 N⁺-CH₂- (Methylene attached to pyridinium)
¹³C ~110-160 Pyridinium ring carbons

Microscopy Techniques (e.g., TEM, SEM, SPM) for Nanostructure Analysis

Microscopy techniques are vital for visualizing the effects of the compound on surfaces and for analyzing nanostructures it may form or be a part of.

Transmission Electron Microscopy (TEM) is used to investigate the morphology and size of nanoparticles. In a study on a closely related surfactant, para‐amino‐N‐((1‐decylpyridin‐1‐ium bromide)‐4‐yl) benzamide (B126) (P10), TEM was used to confirm the stability and structure of silver nanoparticles coated with the surfactant. ekb.eg This demonstrates the utility of TEM in analyzing nanomaterials where this compound acts as a capping or stabilizing agent.

Scanning Electron Microscopy (SEM) is widely used to study the surface morphology of materials. In the context of corrosion inhibition, SEM is used to examine the surface of a metal coupon after exposure to a corrosive medium, with and without the inhibitor. Research on various pyridinium bromide derivatives shows that in the absence of the inhibitor, the metal surface is severely damaged and rough, whereas in the presence of the inhibitor, the surface is significantly smoother, indicating the formation of a protective film. researchgate.net

Scanning Probe Microscopy (SPM) , including techniques like Atomic Force Microscopy (AFM), provides high-resolution, three-dimensional surface topography. While not specifically documented for this compound, AFM is frequently used in related corrosion inhibitor studies to characterize the adsorbed inhibitor film on the metal surface at the nanoscale, confirming a reduction in surface roughness and the effectiveness of the protective layer.

X-ray Diffraction (XRD) for Structural Confirmation

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on other pyridinium bromide salts, such as 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide, have utilized single-crystal XRD to elucidate the exact molecular conformation, bond lengths, bond angles, and intermolecular interactions like hydrogen bonds (e.g., N—H⋯Br) and C—H⋯π interactions. acs.org Powder XRD can also be used to confirm the crystalline phase of the bulk material and identify different crystalline forms, such as hydrates. acs.orgmdpi.com For this compound, XRD would confirm the ionic nature of the crystal lattice and the spatial relationship between the decylpyridinium-4-amine cation and the bromide anion.

Dynamic Light Scattering (DLS) for Self-Assembly and Nanoparticle Sizing

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles or molecules in a liquid. For an amphiphilic compound like this compound, DLS is essential for studying its self-assembly behavior in aqueous solutions. The technique can determine the hydrodynamic radius of micelles that form above the critical micelle concentration (CMC). It is also invaluable for characterizing the size and stability of nanoparticles that are surface-functionalized with the compound, as seen in studies involving silver nanoparticles coated with a similar surfactant. ekb.eg

Surface Activity Measurements (e.g., surface tension, conductivity)

As a cationic surfactant, the surface activity of this compound is a key characteristic.

Surface Tension Measurement is the primary method to determine the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to aggregate into micelles. The surface tension of a solution containing the surfactant is measured as a function of its concentration. The point at which the surface tension plateaus indicates the CMC. Studies on analogous pyridinium and imidazolium-based surfactants show this is a standard method for characterizing their efficiency as surface-active agents. ekb.eg

Conductivity Measurement is another technique used to determine the CMC. The conductivity of the surfactant solution is plotted against its concentration. A distinct change in the slope of the plot occurs at the CMC due to the different charge-carrying capacity of individual surfactant ions versus micelles.

Table 2: Representative Surface Activity Data for a Cationic Surfactant

Parameter Description Typical Value Range
CMC (Critical Micelle Concentration) Concentration at which micelles begin to form. 10⁻³ - 10⁻⁴ M
γ_CMC (Surface Tension at CMC) Surface tension of the solution at the CMC. 30-40 mN/m
Γ_max (Maximum Surface Excess) Maximum concentration of surfactant at the air/water interface. 1-3 x 10⁻¹⁰ mol/cm²
A_min (Minimum Area per Molecule) Minimum area occupied by a surfactant molecule at the interface. 50-100 Ų/molecule

Electrochemical Techniques (e.g., weight loss measurements, electrochemical analyses)

Electrochemical techniques are crucial for evaluating the performance of this compound as a corrosion inhibitor for metals in acidic environments.

Weight Loss Measurements provide a direct, albeit non-instantaneous, measure of the corrosion rate. Metal coupons are weighed before and after immersion in a corrosive solution with and without the inhibitor for a set period. The difference in weight loss is used to calculate the corrosion rate and the inhibitor efficiency. This method is a standard first step in inhibitor evaluation, as shown in numerous studies on pyridinium salts. mdpi.comresearchgate.net

Electrochemical Analyses offer rapid and mechanistic insights.

Potentiodynamic Polarization (Tafel Plots): This technique involves scanning the potential of the metal electrode and measuring the resulting current. The resulting Tafel plots are used to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A decrease in icorr in the presence of the inhibitor indicates effective corrosion protection. The shift in Ecorr helps classify the compound as an anodic, cathodic, or mixed-type inhibitor; pyridinium derivatives often act as mixed-type inhibitors.

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides information about the corrosion process and the properties of the protective film. By applying a small sinusoidal AC potential, the impedance of the system is measured over a range of frequencies. An increase in the charge transfer resistance (Rct) value in the presence of the inhibitor signifies a slower corrosion rate and the formation of a protective barrier on the metal surface. ekb.eg

Table 3: Example of Corrosion Inhibition Data from Electrochemical Studies

Inhibitor Conc. (M) Corrosion Rate (mm/year) (from Weight Loss) Inhibition Efficiency (%) (from Weight Loss) R_ct (Ω cm²) (from EIS) Inhibition Efficiency (%) (from EIS)
0 (Blank) 15.2 - 50 -
1.00E-05 5.8 61.8 130 61.5
5.00E-05 3.1 79.6 280 82.1
1.00E-04 1.9 87.5 550 90.9
5.00E-04 1.1 92.8 890 94.4

Tribological Studies (e.g., friction behavior, wear scar analysis)

The potential of ionic liquids, including pyridinium-based salts, as lubricant additives is an area of active research. ekb.eg Tribological studies are performed to evaluate their ability to reduce friction and wear between moving surfaces.

Friction Behavior is typically assessed using a tribometer in a configuration such as ball-on-disc or block-on-ring. The coefficient of friction (COF) is continuously recorded during a sliding test under a specific load and speed. The addition of an effective lubricant additive like a quaternary ammonium (B1175870) salt can significantly reduce the COF compared to the base lubricant alone.

Wear Scar Analysis is conducted after the friction test to quantify the amount of material loss. The dimensions (diameter, width, volume) of the wear scar on the test specimen are measured using optical microscopy or a 3D profilometer. researchgate.net A smaller wear scar indicates better anti-wear performance. SEM and energy-dispersive X-ray spectroscopy (EDS) are often used to analyze the morphology and elemental composition of the worn surface, which can reveal the formation of a protective tribofilm derived from the lubricant additive. researchgate.net Studies on related ionic liquids show they can form such boundary films, preventing direct metal-to-metal contact and reducing wear.

Future Research Directions and Challenges in the Study of 1 Decylpyridin 1 Ium 4 Amine;bromide

The chemical compound 1-Decylpyridin-1-ium-4-amine;bromide, a quaternary ammonium (B1175870) salt, has garnered attention for its potential applications, particularly due to its antimicrobial properties. researchgate.net As research progresses, several key areas present both opportunities and challenges that will shape the future trajectory of its scientific exploration and potential translation into practical uses. This article outlines the critical future research directions and hurdles that need to be addressed.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-Decylpyridin-4-amine;bromide, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Synthesis typically involves quaternization of pyridine derivatives with alkyl bromides. For reproducibility, parameters like solvent polarity (e.g., acetonitrile vs. DMF), temperature (60–90°C), and stoichiometric ratios (1:1.2 pyridine:alkyl bromide) must be systematically controlled. Characterization via 1H^1H-NMR to confirm quaternary ammonium formation and bromide counterion presence is critical . Purification via recrystallization or column chromatography (silica gel, CH2_2Cl2_2/MeOH gradients) ensures product purity .

Q. Which spectroscopic techniques are most effective for characterizing 1-Decylpyridin-1-ium-4-amine;bromide, and how should data interpretation address potential ambiguities?

  • Methodological Answer : 1H^1H-NMR (400 MHz) identifies alkyl chain integration (e.g., decyl protons at δ 0.8–1.6 ppm) and pyridinium aromatic shifts (δ 8.5–9.5 ppm). FT-IR confirms C-Br stretching (~600 cm1^{-1}) and ammonium N-H vibrations. ESI-MS in positive ion mode detects the [M-Br]+^+ ion. Ambiguities in bromide counterion confirmation can be resolved via ion chromatography or X-ray crystallography .

Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?

  • Methodological Answer : The compound’s solubility is influenced by the decyl chain (hydrophobic) and ionic head (hydrophilic). Solubility in water is limited but improves in polar aprotic solvents (e.g., DMSO). Stability studies under varying pH (4–10) and temperature (25–60°C) should monitor decomposition via HPLC-UV. Hydrolytic degradation of the pyridinium ring under acidic conditions requires buffered storage solutions .

Advanced Research Questions

Q. How can computational modeling predict the interaction mechanisms of this compound with biological membranes or enzyme targets?

  • Methodological Answer : Molecular dynamics (MD) simulations using force fields like CHARMM36 can model bilayer insertion dynamics, focusing on alkyl chain alignment and electrostatic interactions between the pyridinium head and lipid phosphate groups. DFT calculations (B3LYP/6-31G*) optimize binding energies with enzyme active sites. Validation requires correlating simulation data with experimental results (e.g., fluorescence anisotropy for membrane rigidity) .

Q. What experimental strategies resolve contradictions in reported antimicrobial efficacy data for pyridinium-based surfactants?

  • Methodological Answer : Discrepancies may arise from variations in microbial strains, compound purity, or assay conditions. A standardized protocol should include:

  • Minimum inhibitory concentration (MIC) tests using CLSI guidelines.
  • Time-kill assays to differentiate bacteriostatic vs. bactericidal effects.
  • Confocal microscopy with LIVE/DEAD stains to validate membrane disruption mechanisms.
  • Statistical meta-analysis of literature data to identify confounding variables (e.g., solvent effects) .

Q. How can factorial design optimize the compound’s catalytic or self-assembly properties for nanotechnology applications?

  • Methodological Answer : A 2k^k factorial design evaluates factors like concentration (0.1–1 mM), pH (5–9), and temperature (20–40°C). Response variables include critical micelle concentration (CMC, via surface tension) or nanoparticle size (DLS). ANOVA identifies significant interactions; for example, pH and temperature may synergistically affect micelle stability. Follow-up response surface methodology (RSM) refines optimal conditions .

Q. What methodologies validate the environmental safety of this compound, particularly regarding aquatic toxicity?

  • Methodological Answer : OECD Test Guideline 201 assesses acute toxicity in Daphnia magna (48-h EC50_{50}). Chronic exposure studies (21 days) monitor reproductive endpoints. LC-MS/MS quantifies biodegradation intermediates in simulated wastewater. Comparative toxicity with structurally analogous compounds (e.g., shorter alkyl chains) identifies structure-ecotoxicity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.